BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties and
Characterization of 2'-Chloro-2-
Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Benzophenone, 2pr-chloro-2-
Compound Name:

hydroxy
CAS No.: 55270-71-8
Cat. No.: B126739

Get Quote

\ J

Technical Whitepaper | Version 1.0

Executive Summary

2'-Chloro-2-hydroxybenzophenone (CAS 70288-96-9) is a substituted benzophenone derivative
characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-
hydroxyl group. This structural feature facilitates Excited State Intramolecular Proton Transfer
(ESIPT), making the compound of significant interest in photostability studies and UV-
absorbing applications. Unlike its planar analogs, the 2'-chloro substituent introduces steric
torsion, potentially disrupting planarity and altering the Stokes shift and quantum yield. This
guide provides a comprehensive analysis of its properties, synthesis, and analytical protocols.

Chemical Identity & Molecular Architecture[1]
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Parameter Specification

IUPAC Name (2-Chlorophenyl)(2-hydroxyphenyl)methanone
Common Name 2'-Chloro-2-hydroxybenzophenone

CAS Registry Number 70288-96-9

Molecular Formula C13H9oCIO2

Molecular Weight 232.66 g/mol

SMILES 0OC1=CC=CC=C1C(=0)C2=CC=CcCc=C2Cl

Phenolic -OH (H-bond donor), Ketone C=0 (H-

Key Functional Groups ]
bond acceptor), Aryl Chloride

Structural Analysis

The molecule features two phenyl rings bridged by a carbonyl group. The 2-hydroxy
substitution establishes a six-membered chelate ring via intramolecular hydrogen bonding (

). The 2'-chloro substituent on the opposing ring creates significant steric bulk at the ortho
position, forcing the benzophenone core to twist out of planarity. This "pre-twisted"”
conformation distinguishes it from the planar 2-hydroxybenzophenone, affecting crystal packing
and solubility.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models for
the 2'-chloro isomer.
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Property

Value /| Range

Context

Physical State

Crystalline Solid

Typically yellow to off-white

needles/powder.

Lower than 5-chloro isomer

Melting Point 60-80 °C (Range) (96°C) due to steric disruption
of lattice energy.
- ) ] Decomposition likely prior to
Boiling Point ~330 °C (Predicted)

boiling at atm pressure.

Highly lipophilic; crosses

LogP (Octanol/Water) 3.9+0.2 T _
biological membranes easily.
Increased acidity vs. phenol

pKa (Phenolic OH) 8.1+£0.3 due to electron-withdrawing
carbonyl and CI.

Solubility (Water) < 0.1 mg/mL Practically insoluble.

N ] ) Soluble in DCM, Toluene,

Solubility (Organic) High
Acetone, Methanol.

uv Bathochromic shift due to

~330-350 nm

intramolecular H-bond.

Photophysics: The ESIPT Mechanism

The defining characteristic of 2-hydroxybenzophenones is their ability to dissipate UV energy
as heat via a reversible proton transfer cycle.

Mechanism of Action[4][5][6]

e Ground State (

): Exists primarily as the Enol tautomer, stabilized by the intramolecular H-bond.

o Excitation (
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): Upon UV absorption, the acidity of the hydroxyl group and basicity of the carbonyl
increase, driving the proton transfer to form the Keto tautomer.

» Relaxation: The excited Keto form decays non-radiatively to the ground state Keto form,
releasing energy as heat.

o Back-Transfer: The ground state Keto form rapidly reverts to the Enol form, restoring the UV
absorber.

Steric Effect of 2'-Cl: The 2'-chloro group induces a twist angle (

) between the phenyl rings. While this reduces
-conjugation (lowering
), it prevents

-stacking aggregation, potentially increasing solubility in polymeric matrices compared to planar
analogs.

Diagram: ESIPT Cycle & Tautomerization
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Figure 1: The ESIPT cycle illustrating the conversion of UV energy into heat, mediated by the
phenolic proton.

Synthesis & Purification Protocols

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b126739/docs?utm_src=pdf-body-img#physicochemical-properties-and-characterization-of-2-chloro-2-hydroxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2'-chloro-2-hydroxybenzophenone typically employs a Friedel-Crafts acylation
or a Fries rearrangement. The following protocol describes the Fries Rearrangement route,
which offers higher regioselectivity.

Experimental Workflow

 Esterification: React 2-chlorobenzoyl chloride with phenol to form phenyl 2-chlorobenzoate.
o Rearrangement: Treat the ester with Lewis acid (

) to migrate the acyl group to the ortho position.

Detailed Protocol (Fries Rearrangement)

e Reagents: Phenyl 2-chlorobenzoate (1.0 eq), Aluminum Chloride (

, 1.2 eq), Chlorobenzene (Solvent).

e Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser.

e Procedure:

Dissolve ester in chlorobenzene.

o

o Add

portion-wise at room temperature (exothermic).

[¢]

Heat to 120°C for 4—6 hours. Monitoring by TLC (Hexane/EtOAc 9:1) is critical; the para
isomer (4-hydroxy) may form as a byproduct.

[¢]

Quench: Pour mixture onto ice/HCI slurry to decompose the aluminum complex.

o Workup: Extract with DCM (

mL). Wash organic layer with brine, dry over
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 Purification: Recrystallization from Methanol/Water or Flash Chromatography (Silica gel, O-

5% EtOAc in Hexanes). The 2-hydroxy isomer elutes
(lower polarity).
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Figure 2: Synthetic pathway via Fries Rearrangement highlighting isomer separation.

Analytical Characterization
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To validate the identity of 2'-chloro-2-hydroxybenzophenone, specific spectral signatures must
be confirmed.

High-Performance Liquid Chromatography (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).
» Mobile Phase: Isocratic Acetonitrile:Water (80:20) + 0.1% Formic Acid.

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 254 nm and 330 nm.

o Retention Time: Expect elution after unsubstituted benzophenone due to the chloro-group
lipophilicity.

Nuclear Magnetic Resonance (NMR)[6][7]
e HNMR (CDCI

): Look for the chelated hydroxyl proton.
o ppm (Singlet, broad). This downfield shift confirms the intramolecular H-bond.

o Aromatic region: Complex multiplet 7.0—7.8 ppm. The 2'-Cl ring protons will show distinct
splitting patterns compared to the phenol ring.

Mass Spectrometry (GC-MS | LC-MS)

e Parent lon:

232 (M+) and 234 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

» Fragmentation: Loss of Cl (

) and CO (

).
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» National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Hydroxy-5-
chlorobenzophenone (Analog Reference). Available at: [Link]

e PubChem. Compound Summary: (2-Chlorophenyl)(2-hydroxyphenyl)methanone (CAS
70288-96-9). Available at: [Link]

» To cite this document: BenchChem. [Physicochemical Properties and Characterization of 2'-
Chloro-2-Hydroxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126739/docs#physicochemical-properties-and-
characterization-of-2-chloro-2-hydroxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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